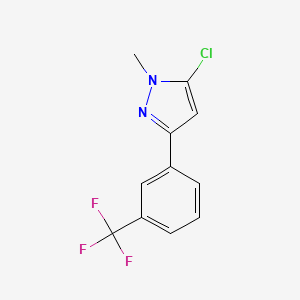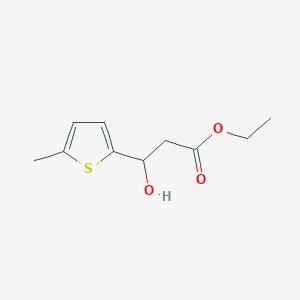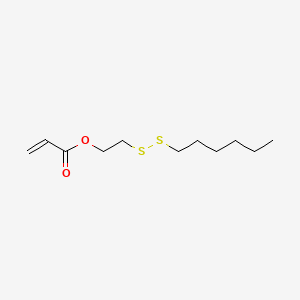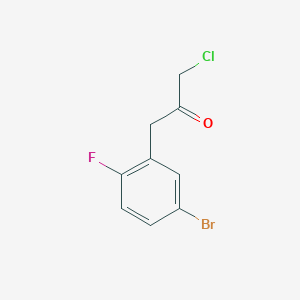
(3-Bromo-4-nitrophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-nitrophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrNO2S and a molecular weight of 248.1 g/mol It is characterized by the presence of a bromine atom, a nitro group, and a methylsulfane group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-nitrophenyl)(methyl)sulfane typically involves the bromination of 4-nitroaniline followed by the introduction of a methylsulfane group. One common method includes the following steps:
Bromination: 4-nitroaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromo-4-nitroaniline.
Methylsulfane Introduction: The brominated product is then reacted with methylthiol in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-nitrophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3-bromo-4-aminophenyl(methyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-4-nitrophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-nitrophenyl)(methyl)sulfane depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the methylsulfane group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-4-nitrophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(3-Bromo-4-nitrophenyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a methyl group.
(3-Chloro-4-nitrophenyl)(methyl)sulfane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(3-Bromo-4-nitrophenyl)(methyl)sulfane is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H6BrNO2S |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
2-bromo-4-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
Clave InChI |
LCDMYVQQZAWHAJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)


![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)

![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)




